Fluorescent Brightener 28

Description

Properties

IUPAC Name |

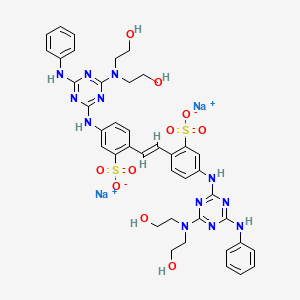

disodium;5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44N12O10S2.2Na/c53-21-17-51(18-22-54)39-47-35(41-29-7-3-1-4-8-29)45-37(49-39)43-31-15-13-27(33(25-31)63(57,58)59)11-12-28-14-16-32(26-34(28)64(60,61)62)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52(19-23-55)20-24-56;;/h1-16,25-26,53-56H,17-24H2,(H,57,58,59)(H,60,61,62)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;/q;2*+1/p-2/b12-11+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHDFAAFYNRKQE-YHPRVSEPSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H42N12Na2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

960.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Yellowish odorless solid; [OECD SIDS] | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Fluorescent brightener 28, disodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12797 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4193-55-9, 59453-69-9, 12224-07-6 | |

| Record name | Cellufluor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004193559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DASC 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059453699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 4,4'-bis[6-anilino-[4-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Fluorescent Brightener 86 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCENT BRIGHTENER 28 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11V30J47QK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fluorescent Brightener 28: A Technical Guide to its Fluorescence Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorescent Brightener 28 (FB28), also widely known as Calcofluor White M2R, is a stilbene-derived organic compound renowned for its ability to absorb ultraviolet (UV) light and re-emit it as visible blue light. This phenomenon, known as fluorescence, makes it invaluable as an optical brightening agent in the textile, paper, and detergent industries.[1][2][3] In the scientific community, its high affinity for β-1,3 and β-1,4 polysaccharides, such as cellulose (B213188) and chitin (B13524), has established it as a crucial fluorescent stain for visualizing the cell walls of fungi, plants, and algae.[2][3][4][5] The core mechanism of its fluorescence involves electronic transitions within its conjugated π-system. Critically, the fluorescence quantum yield of FB28 is dramatically enhanced upon binding to polysaccharides. This guide provides an in-depth exploration of the photophysical principles governing FB28 fluorescence, its interaction with biological polymers, and the experimental protocols used for its characterization.

The Core Mechanism of Fluorescence

The fluorescence of this compound is fundamentally an electronic and photophysical process governed by its molecular structure, specifically the trans-stilbene (B89595) core. This process can be broken down into three key stages: excitation, non-radiative relaxation, and emission.

2.1 Molecular Structure and the Chromophore this compound is a derivative of 4,4'-diaminostilbene-2,2'-disulfonic acid.[4][6] Its structure features an extended system of conjugated double bonds, encompassing the aromatic rings and the central ethylene (B1197577) bridge. This conjugated system acts as the chromophore, the region of the molecule responsible for absorbing light energy.

2.2 Photophysical Process The mechanism is best described by a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.

-

Excitation (Absorption): When FB28 absorbs a photon of light in the UV or violet region of the spectrum (typically 340-380 nm), the energy from the photon excites an electron from its stable ground state (S₀) to a higher energy, unstable excited singlet state (S₁).[1][6][7][8]

-

Vibrational Relaxation (Non-Radiative Decay): The molecule in the excited state is highly unstable and rapidly loses a small amount of energy as heat (vibrations) to its surroundings, relaxing to the lowest vibrational level of the S₁ state. This process is extremely fast, occurring on the picosecond timescale.

-

Fluorescence (Emission): From the lowest vibrational level of the S₁ state, the electron returns to the ground state (S₀) by releasing the remaining excess energy as a photon of light. Because some energy was lost during vibrational relaxation, the emitted photon has lower energy and thus a longer wavelength (typically in the blue region, 420-470 nm) than the absorbed photon.[6][7] This difference in wavelength between the absorption maximum and the emission maximum is known as the Stokes Shift.

Caption: Jablonski diagram illustrating the electronic transitions in FB28 fluorescence.

2.3 The Role of Isomerization The stilbene (B7821643) core of FB28 can exist in two isomeric forms: trans and cis. The planar trans-isomer is highly fluorescent. However, upon exposure to UV light, it can undergo photoisomerization to the non-planar cis-isomer, which is non-fluorescent.[9] This process is a potential pathway for photodegradation and can lead to a loss of brightening effect over time with prolonged light exposure.[6][9]

Fluorescence Enhancement via Substrate Binding

A defining characteristic of this compound is the significant enhancement of its fluorescence upon binding to polysaccharides like cellulose and chitin.[4] In aqueous solution, the molecule is free to rotate and vibrate, which provides efficient non-radiative pathways for the excited state to decay back to the ground state without emitting light, resulting in a low fluorescence quantum yield.

When FB28 binds to the rigid, crystalline structure of cellulose or chitin, several factors contribute to enhanced fluorescence:

-

Restricted Molecular Motion: The binding, primarily through hydrogen bonds and van der Waals forces, "locks" the FB28 molecule into a more rigid conformation.[4] This steric hindrance severely restricts the vibrational and rotational freedoms that would otherwise dissipate the excitation energy non-radiatively.

-

Increased Quantum Yield: By suppressing the non-radiative decay pathways, the probability of decay via fluorescence emission is greatly increased. This leads to a much higher quantum yield and the bright fluorescence observed when staining cell walls.

Caption: Mechanism of fluorescence enhancement upon substrate binding.

Quantitative Data and Photophysical Properties

The photophysical characteristics of this compound are summarized below. Values can vary slightly depending on the solvent, pH, and whether the molecule is in a free or bound state.

| Property | Value | Reference |

| Chemical Formula | C₄₀H₄₄N₁₂O₁₀S₂ | |

| Molar Mass | 916.98 g/mol | |

| Absorption Max (λ_ex) | ~347 - 355 nm | [3][10] |

| Emission Max (λ_em) | ~435 - 480 nm | [11][12][13] |

| Molar Absorptivity (ε) | 40-60 L mol⁻¹ cm⁻¹ at 238-242 nm | |

| Appearance | Yellowish Powder | [13] |

Note: The fluorescence quantum yield is significantly higher when bound to substrates compared to when in an aqueous solution.

Key Experimental Protocols

5.1 Spectrofluorometry: Measuring Excitation and Emission Spectra

This protocol outlines the standard method for determining the fluorescence properties of FB28 using a spectrofluorometer.

-

Objective: To identify the maximum excitation and emission wavelengths of FB28.

-

Materials:

-

Spectrofluorometer

-

Quartz cuvettes

-

This compound

-

Appropriate solvent (e.g., deionized water, phosphate (B84403) buffer)

-

-

Methodology:

-

Sample Preparation: Prepare a dilute stock solution of FB28 (e.g., 1 mg/mL in water). From this, prepare a working solution in a quartz cuvette, ensuring the concentration is low enough to avoid inner filter effects (absorbance typically < 0.1).

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the known absorption maximum (e.g., 350 nm).

-

Scan the emission monochromator across a wavelength range from ~400 nm to 600 nm.

-

The resulting plot will show the fluorescence emission spectrum, with the peak indicating the λ_em.

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the determined emission maximum (e.g., 440 nm).

-

Scan the excitation monochromator across a wavelength range from ~300 nm to 420 nm.

-

The resulting plot should resemble the absorption spectrum and confirms the optimal excitation wavelength (λ_ex).

-

-

Caption: Experimental workflow for spectrofluorometric analysis of FB28.

5.2 Fluorescence Microscopy: Staining of Biological Samples

This protocol describes the use of FB28 (as Calcofluor White) for staining chitin or cellulose in biological specimens.

-

Objective: To visualize fungal or plant cell walls.

-

Materials:

-

Fluorescence microscope with UV/Violet excitation filter (e.g., 340-380 nm) and a barrier filter (e.g., >420 nm).

-

Calcofluor White M2R staining solution (e.g., 1 g/L in water).

-

10% Potassium Hydroxide (KOH) solution (optional, as a clearing agent).

-

Microscope slides and coverslips.

-

-

Methodology:

-

Sample Mounting: Place the specimen (e.g., fungal culture, plant tissue section) on a clean microscope slide.

-

Staining: Add one drop of the Calcofluor White staining solution to the specimen. Optionally, add one drop of 10% KOH to help clear the sample and reduce background fluorescence.[10]

-

Incubation: Place a coverslip over the specimen and let the slide stand for 1-2 minutes to allow the stain to bind.

-

Visualization: Examine the slide under the fluorescence microscope. Structures containing chitin or cellulose will fluoresce brightly with a characteristic blue-white or blue-green color, depending on the filter set used.[3][10]

-

Conclusion

The fluorescence of this compound is a powerful phenomenon rooted in the photophysics of its stilbene core. The process begins with the absorption of UV radiation and culminates in the emission of visible blue light, creating the characteristic brightening effect. For researchers, the most critical aspect of its mechanism is the profound enhancement of this fluorescence upon binding to polysaccharides. By restricting non-radiative decay pathways, this interaction transforms FB28 from a weak fluorophore in solution into a brilliant stain for cellulose and chitin, making it an indispensable tool for visualizing cellular architecture and studying biological processes.

References

- 1. Page loading... [guidechem.com]

- 2. 荧光增白剂28二钠盐溶液 used as a stain and brightening agent | Sigma-Aldrich [sigmaaldrich.com]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound | 12224-07-6 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Optical brightener - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [guidechem.com]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. hitachi-hightech.com [hitachi-hightech.com]

Fluorescent Brightener 28: A Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of Fluorescent Brightener 28, also known commercially as Calcofluor White M2R. This document details the absorption and emission characteristics, outlines experimental protocols for their measurement, and presents a typical application workflow for the visualization of fungal structures.

Core Spectral Properties

This compound is a stilbene (B7821643) derivative widely utilized as a fluorescent whitening agent and a biological stain. Its fluorescence arises from the absorption of ultraviolet (UV) radiation and subsequent emission of visible blue light, effectively masking any inherent yellowness of the stained material.[1] The spectral characteristics of this compound can be influenced by environmental factors such as solvent polarity.[1]

Quantitative Spectral Data

The following table summarizes the key quantitative spectral data for this compound, compiled from various sources. It is important to note that variations in reported values can occur due to different experimental conditions, including the solvent used.

| Parameter | Value | Notes |

| Absorption Maximum (λabs) | ~347-356 nm | In aqueous solutions, the absorption spectrum ranges from 300 to 412 nm.[2] Other reported absorbance peaks are at 211, 245, 267, and 356 nm.[3] |

| Excitation Maximum (λex) | ~350-380 nm | Commonly cited excitation wavelengths include 350 nm, 360 nm, and 380 nm.[1][2][3] |

| Emission Maximum (λem) | ~430-450 nm | Reported emission maxima include 430 nm, 432 nm, 435 nm, and up to 480 nm depending on the excitation wavelength.[1][3] |

| Molar Extinction Coefficient (ε) | 40-60 L mol-1 cm-1 | At 238-242 nm in water (at 0.01 g/L). |

| Quantum Yield (Φ) | Variable | The quantum yield is enhanced upon binding to polysaccharides like chitin (B13524), which is a key principle in its application for quantifying these structures.[1] The rigidization of the molecule upon binding reduces non-radiative decay pathways, leading to increased fluorescence.[1] |

Experimental Protocols

Accurate determination of the absorption and emission spectra of this compound is crucial for its effective application. Below are detailed methodologies for these measurements.

Measurement of Absorption Spectrum

Objective: To determine the wavelength(s) at which this compound absorbs the most light.

Materials:

-

This compound

-

High-purity solvent (e.g., deionized water, ethanol)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration in the desired solvent. From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance reading between 0.5 and 1.0 to ensure linearity.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stabilization.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum across the desired wavelength range (e.g., 200-500 nm).

-

Sample Measurement: Rinse the cuvette with the this compound solution and then fill it with the sample solution. Place the cuvette in the spectrophotometer and acquire the absorption spectrum over the same wavelength range.

-

Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. The wavelength at which the highest absorbance is recorded is the absorption maximum (λabs).

Measurement of Emission Spectrum

Objective: To determine the wavelength(s) at which this compound emits light after excitation.

Materials:

-

This compound solution (as prepared for absorption measurement)

-

Fluorometer

-

Quartz cuvettes

-

Solvent

Procedure:

-

Instrument Setup: Turn on the fluorometer and allow the excitation lamp (e.g., Xenon arc lamp) to stabilize. Set the excitation wavelength to the previously determined absorption maximum (λabs).

-

Slit Widths: Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A common starting point is 5 nm for both.

-

Blank Measurement: Fill a cuvette with the pure solvent and place it in the fluorometer. Run an emission scan to record any background fluorescence or Raman scattering from the solvent.

-

Sample Measurement: Place the cuvette containing the this compound solution in the fluorometer. Scan across a range of wavelengths longer than the excitation wavelength (e.g., 380-600 nm) to record the emission spectrum.

-

Data Analysis: The wavelength at the peak of the emission spectrum is the emission maximum (λem). The recorded spectrum should be corrected for instrument-specific factors if absolute measurements are required.

Application: Visualization of Fungal Cell Walls

This compound has a high affinity for chitin and cellulose, major components of fungal cell walls.[4][5] This property makes it an excellent stain for visualizing fungal structures in clinical and research settings.

Staining Protocol Workflow

The following diagram illustrates the typical workflow for staining fungal specimens with this compound.

References

Calcofluor White M2R: A Technical Guide to its Chemical Structure and Applications

For Researchers, Scientists, and Drug Development Professionals

Calcofluor White M2R, also known as Fluorescent Brightener 28, is a vital fluorescent stain used extensively in various scientific disciplines.[1][2][3] Its ability to bind specifically to cellulose (B213188) and chitin (B13524) makes it an invaluable tool for visualizing the cell walls of fungi, plants, algae, and certain protozoa.[4][5][6] This technical guide provides an in-depth overview of its chemical structure, properties, mechanism of action, and common experimental protocols, tailored for a scientific audience.

Chemical and Physical Properties

Calcofluor White M2R is a complex stilbene (B7821643) derivative. Its chemical structure is characterized by a central ethene-1,2-diylbis group linked to two benzenesulfonate (B1194179) moieties, which in turn are substituted with triazinylamino groups. The triazine rings are further functionalized with anilino and bis(2-hydroxyethyl)amino groups. This intricate structure is responsible for its fluorescent properties and its affinity for polysaccharides.

| Property | Value | References |

| IUPAC Name | disodium 2,2'-ethene-1,2-diylbis[5-({4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl}amino)benzenesulfonate] | [6] |

| Synonyms | This compound, Calcofluor White M 2R, Tinopal LPW, Cellufluor | [1][6] |

| CAS Number | 4193-55-9 | [3][6][7][8][9] |

| Chemical Formula | C40H42N12Na2O10S2 | [6][8][9] |

| Molar Mass | 960.95 g·mol−1 | [3][6][8] |

| Appearance | Pale yellow powder | [8] |

| Solubility | Sparingly soluble in methanol (B129727) (1-10 mg/ml), Soluble in water | [3][7][8] |

Spectroscopic Properties

The fluorescence of Calcofluor White M2R is central to its utility. It absorbs light in the ultraviolet range and emits in the blue region of the visible spectrum. The exact excitation and emission maxima can vary slightly depending on the solvent and the substrate to which it is bound.

| Parameter | Wavelength (nm) | Notes | References |

| Excitation Maximum (λex) | ~347-360 nm | Aqueous solutions show a broad absorption from 300-412 nm. | [4][6][7][10] |

| Emission Maximum (λem) | ~430-440 nm | Fungi and other stained elements typically appear bright apple-green to blue under a fluorescence microscope, depending on the filters used. | [1][4][7][10] |

Mechanism of Action

The staining mechanism of Calcofluor White M2R is non-enzymatic and based on the formation of hydrogen bonds between the hydroxyl groups of the dye and the β-1,3 and β-1,4 linked polysaccharides, primarily chitin and cellulose, found in cell walls. This binding event induces a conformational change in the dye molecule, leading to a significant enhancement of its fluorescence quantum yield. In living cells with intact plasma membranes, the dye is excluded from the cytoplasm. However, in dead or damaged cells, it can penetrate and weakly stain the cytoplasm, with the nucleus exhibiting strong fluorescence.[2][11][12]

Caption: Mechanism of Calcofluor White M2R fluorescence.

Experimental Protocols

Below are generalized protocols for staining fungal and plant cells. Concentrations and incubation times may need to be optimized for specific applications.

Staining of Fungal Elements

This protocol is suitable for the rapid detection of fungi in clinical specimens or laboratory cultures.

-

Specimen Preparation : Place the sample (e.g., a small piece of tissue, a smear of culture) on a clean microscope slide.

-

Clearing (Optional) : Add one drop of 10% potassium hydroxide (B78521) (KOH) solution to the specimen to clear cellular debris and improve visualization of fungal elements. Let it stand for a few minutes.[4][10][13]

-

Staining : Add one drop of Calcofluor White M2R staining solution (typically 0.1% to 1 g/L).[1][4] Some commercial formulations include Evans Blue (e.g., 0.5 g/L) as a counterstain to reduce background fluorescence.[4][10]

-

Incubation : Place a coverslip over the specimen and allow it to stand for 1-10 minutes at room temperature, protected from light.[1][4][10]

-

Visualization : Examine the slide under a fluorescence microscope using a UV excitation filter (around 355-380 nm).[1][4][6] Fungal elements will fluoresce brightly.

Caption: A typical workflow for staining fungal elements.

Preparation of Staining Solutions

Calcofluor Stock Solution (Example) [14]

-

Add 350 mg of Calcofluor White M2R powder to a 100 mL volumetric flask.

-

Add 70 mL of distilled water.

-

Add a few drops of sodium hydroxide to aid dissolution (pH 10-11).

-

Once dissolved, adjust the volume to 100 mL with distilled water.

-

Store this stock solution in a light-proof bottle at 4-10°C.

-

Dilute the stock solution as needed. For a 1 g/L working solution, you would dilute a higher concentration stock. A common practice is to dilute a stock 1:100 in buffer or distilled water for immediate use.[1]

-

Working solutions should ideally be prepared fresh daily.[14]

Applications in Research and Development

-

Mycology and Parasitology : Rapid and sensitive detection of fungi and certain parasites in clinical samples.[4][6][10]

-

Plant Biology : Staining of plant cell walls to study cell division, morphology, and development.[6]

-

Yeast Research : Used to stain chitin-rich bud scars on yeast cells, allowing for the determination of cellular age.[6][15]

-

Biofilm Research : Visualization of the polysaccharide matrix of biofilms.

-

Cell Viability : Can be used to differentiate between living and dead cells, as it does not penetrate the intact membrane of living cells.[11][12]

Logical Pathway for Cell Wall Detection

The use of Calcofluor White M2R in research follows a straightforward logical pathway from its chemical properties to the final visualization of target structures.

Caption: Logical flow from chemical property to application.

References

- 1. rothamsted.ac.uk [rothamsted.ac.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. phytotechlab.com [phytotechlab.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 4.4. Calcofluor White Staining Test [bio-protocol.org]

- 6. Calcofluor-white - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

- 8. chemsavers.com [chemsavers.com]

- 9. Calcofluor White M2R, Plant Culture Tested [himedialabs.com]

- 10. dalynn.com [dalynn.com]

- 11. A new fluorescent test for cell vitality using calcofluor white M2R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Calcofluor white fungal cell wall staining - PombEvolution [pombevolution.eu]

- 14. libios.fr [libios.fr]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Fluorescent Brightener 28 and Its Scientific Applications

For researchers, scientists, and professionals in drug development, understanding the tools of the trade is paramount. Fluorescent Brightener 28, a versatile fluorochrome, has found extensive application in various scientific disciplines. This guide provides an in-depth look at its synonyms, physicochemical properties, and detailed experimental protocols for its use in staining fungi and plant cells, quantifying chitin (B13524), and as a photoinitiator.

Synonyms and Chemical Identity

This compound is known by a variety of names in scientific literature and commercial products. A comprehensive list of these synonyms and identifiers is provided below to aid in literature searches and material sourcing.

| Type | Name/Identifier |

| Common Names | This compound, Calcofluor White M2R |

| Systematic Name | 4,4'-Bis(2-diethanolamino-4-anilino-s-triazin-6-ylamino)stilbene-2,2'-disulfonic acid |

| Trade Names | Tinopal UNPA-GX, Calcofluor White ST, Cellufluor, Fluostain I |

| Abbreviations | FB28, CFW |

| CAS Number | 4404-43-7, 4193-55-9 (disodium salt)[1][2][3] |

| Molecular Formula | C40H44N12O10S2[1] |

| Molecular Weight | 916.98 g/mol (free acid), 960.95 g/mol (disodium salt)[1][2] |

Physicochemical and Fluorescent Properties

The utility of this compound stems from its fluorescent properties, which are summarized below. It is a stilbene (B7821643) derivative capable of absorbing light in the ultraviolet region and emitting it in the blue region of the visible spectrum.[4]

| Property | Value |

| Excitation Maximum | ~347-365 nm[3][5] |

| Emission Maximum | ~430-450 nm[3] |

| Appearance | Yellow powder |

| Solubility | Sparingly soluble in methanol (B129727) (1-10 mg/ml), soluble in water.[3][6] |

Experimental Protocols

Detailed methodologies for the application of this compound in various research contexts are provided below.

Staining of Fungal Cell Walls

This compound is a widely used stain for the visualization of chitin and other β-1,3 and β-1,4 linked polysaccharides in fungal cell walls.

Materials:

-

This compound (or Calcofluor White M2R)

-

10% Potassium Hydroxide (KOH) solution (optional, for clearing specimens)

-

Distilled water

-

Microscope slides and coverslips

-

Fluorescence microscope with a UV excitation filter (e.g., 340-380 nm)

Protocol:

-

Sample Preparation: Place the fungal specimen on a clean microscope slide. A drop of 10% KOH can be added to clear the specimen, particularly for dense tissues.

-

Staining: Add one drop of a 0.05% to 0.1% (w/v) aqueous solution of this compound to the specimen.

-

Incubation: Cover the specimen with a coverslip and let it stand for 1-5 minutes at room temperature.

-

Visualization: Observe the slide under a fluorescence microscope using UV excitation. Fungal elements will fluoresce brightly, typically blue-white or apple-green depending on the filter set used.

Staining of Plant Cell Walls

This protocol is suitable for visualizing cellulose (B213188) in plant cell walls, for example, in sections of Arabidopsis thaliana stems.

Materials:

-

This compound (Calcofluor White M2R)

-

Distilled water

-

Microtome for sectioning (if required)

-

Microscope slides and coverslips

-

Fluorescence microscope with UV excitation

Protocol:

-

Sectioning: Prepare thin sections of the plant tissue.

-

Staining Solution: Prepare a 0.01% to 0.1% (w/v) solution of this compound in distilled water.

-

Staining: Immerse the plant sections in the staining solution for 5 to 60 minutes.

-

Washing: Rinse the sections with distilled water to remove excess stain.

-

Mounting and Visualization: Mount the stained sections on a microscope slide with a drop of water and a coverslip. Observe under a fluorescence microscope with UV excitation. The cell walls will show bright fluorescence.

Quantification of Chitin in Insect Samples

This method provides a quantitative measure of chitin content based on the fluorescence of this compound.

Materials:

-

This compound

-

Homogenizer

-

Microplate reader with fluorescence detection

-

Chitin standards

Protocol:

-

Sample Homogenization: Homogenize the insect tissue in an appropriate buffer.

-

Staining: Add a standardized concentration of this compound solution to the homogenate.

-

Incubation: Incubate the mixture for a defined period to allow for binding of the dye to chitin.

-

Fluorescence Measurement: Measure the fluorescence intensity of the samples and chitin standards using a microplate reader (Excitation: ~355 nm, Emission: ~433 nm).

-

Quantification: Generate a standard curve from the fluorescence readings of the chitin standards and use it to determine the chitin content in the experimental samples.

Signaling Pathways and Experimental Workflows

While this compound does not directly participate in cellular signaling pathways, its application in research can be visualized as logical workflows. Furthermore, its role as a photoinitiator involves a distinct chemical pathway.

Caption: Workflow for staining fungal cell walls.

Caption: Workflow for staining plant cell walls.

Mechanism as a Photoinitiator

This compound can act as a high-performance photoinitiator for free radical polymerization, particularly when used with a co-initiator like a diaryliodonium salt, upon irradiation with LED light.[7][8]

Caption: Photoinitiation mechanism of this compound.

References

- 1. Calcofluor White Staining: A Simple Method for UV-Induced Fluorescence Visualization of Cellulose Deposits in Cell Walls of Dicot Plant Stem Sections [jove.com]

- 2. Fluorescence and Biochemical Assessment of the Chitin and Chitosan Content of Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bsw3.naist.jp [bsw3.naist.jp]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Determination of Chitin Content in Insects: An Alternate Method Based on Calcofluor Staining | Semantic Scholar [semanticscholar.org]

- 6. Frontiers | Fluorescent Microscopy-Based Detection of Chitin in Intact Drosophila melanogaster [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescent Brighteners as Visible LED-Light Sensitive Photoinitiators for Free Radical Photopolymerizations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Photophysical Properties of Stilbene-Based Fluorescent Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the photophysical properties of stilbene-based fluorescent dyes. Characterized by a 1,2-diphenylethylene core, these molecules are foundational scaffolds for a wide range of fluorescent probes whose optical properties are highly sensitive to their molecular structure and local environment.[1] Their utility spans from fundamental photochemical studies to advanced applications in cellular imaging, protein analysis, and as probes for neurodegenerative diseases.[1][2] This document details their core photophysical principles, summarizes key quantitative data, outlines experimental protocols for their characterization, and illustrates their application in biological systems.

Core Photophysical Principles of Stilbenes

The photophysics of stilbene (B7821643) are governed by the interplay between radiative decay (fluorescence) and non-radiative decay pathways, most notably cis-trans isomerization around the central ethylene (B1197577) bridge. The trans-isomer is typically more stable and exhibits stronger fluorescence, while the cis-isomer is often non-fluorescent or weakly fluorescent due to efficient isomerization.[3][4]

Upon absorption of a photon (typically in the UV-A or near-UV region), a stilbene molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can return to the ground state via several competing pathways:

-

Fluorescence: Radiative decay by emitting a photon. This is the source of their utility as fluorescent probes.

-

Internal Conversion: Non-radiative decay to the ground state, releasing energy as heat.

-

cis-trans Isomerization: A key non-radiative pathway involving rotation around the C=C double bond. This process is often very efficient in flexible stilbenes and competes directly with fluorescence, leading to lower quantum yields.[5]

-

Intersystem Crossing: Transition to a triplet excited state (T₁), which can lead to phosphorescence or further non-radiative decay.

The competition between these de-excitation pathways is highly dependent on the molecular structure and the surrounding environment. For instance, restricting the rotation around the central double bond, such as in cyclic stilbene derivatives, can inhibit isomerization and enhance fluorescence.[6][7]

Caption: Jablonski diagram illustrating the photophysical pathways of stilbene, including the key cis-trans photoisomerization process.

Factors Influencing Photophysical Properties

The absorption and emission characteristics of stilbene dyes are not intrinsic but are modulated by both their chemical structure and their environment.

-

Substituent Effects: The nature and position of substituents on the phenyl rings significantly alter the electronic properties of the stilbene core. Electron-donating groups (e.g., -OMe, -NH₂) and electron-withdrawing groups (e.g., -CN, -NO₂) can create "push-pull" systems. These donor-π-acceptor (D-π-A) structures often exhibit intramolecular charge transfer (ICT) characteristics, leading to red-shifted absorption and emission spectra and increased sensitivity to solvent polarity.[8]

-

Solvent Polarity: The fluorescence of many stilbene derivatives, especially those with D-π-A character, is highly sensitive to the polarity of the solvent (solvatochromism).[8][9] An increase in solvent polarity often stabilizes the polar excited state, resulting in a red shift in the emission spectrum.[8][10] This property is exploited in designing probes that report on the polarity of their microenvironment, such as binding sites in proteins.[2]

-

Viscosity and Rigidity: In viscous media or when bound to macromolecules like proteins or amyloid fibrils, the rotational motion required for cis-trans isomerization is hindered.[1] This restriction of a major non-radiative decay pathway leads to a significant enhancement of the fluorescence quantum yield. This "turn-on" fluorescence mechanism is a cornerstone of many stilbene-based biosensors.

Quantitative Photophysical Data

The tables below summarize key photophysical properties for selected stilbene derivatives from the literature, illustrating the impact of substitution and solvent environment.

Table 1: Solvatochromic Properties of Selected Stilbene Derivatives

| Compound | Solvent | Absorption λ_max (nm) | Emission λ_max (nm) |

|---|---|---|---|

| Stilbene 1 | Dioxane | 321 | 378 |

| THF | 323 | 387 | |

| DCM | 324 | 396 | |

| MeCN | 322 | 399 | |

| DMF | 326 | 404 | |

| Stilbene 7 | Dioxane | 322 | 425 |

| THF | 323 | 433 | |

| DCM | 324 | 450 | |

| MeCN | 322 | 457 | |

| DMF | 325 | 457 | |

| Stilbene 8 | Dioxane | 322 | 419 |

| THF | 323 | 429 | |

| DCM | 324 | 446 | |

| MeCN | 322 | 454 | |

| DMF | 325 | 454 |

Data adapted from ChemRxiv[8]. Compound numbers refer to the original publication.

Table 2: Photophysical Properties of Methoxy-trans-Stilbene Analogs in the Solid State

| Compound | Fluorescence Lifetime (τ) (ns) | Quantum Yield (Φ_F) |

|---|---|---|

| TMS | 3.46 | 0.69 |

| DAMS | 0.82 | 0.07 |

| DMAS | 1.13 | 0.17 |

| TMAS | 1.76 | 0.44 |

Data from a study on solid-state fluorescence, showcasing the impact of substitution patterns on photophysical properties[4]. Abbreviations refer to specific methoxy-stilbene derivatives.

Applications in Biomedical Research

The sensitivity of stilbene dyes to their environment makes them powerful tools for probing biological systems. A primary application is in the detection of amyloid fibrils, which are protein aggregates associated with neurodegenerative diseases like Alzheimer's.[1][11] Certain trans-stilbene (B89595) derivatives bind specifically to these fibrillar structures, and the resulting restriction of intramolecular rotation leads to a strong fluorescence enhancement, allowing for their visualization and quantification.[1][2][12]

Caption: Workflow for amyloid fibril detection using a stilbene-based "turn-on" fluorescent probe.

Experimental Protocols

Accurate characterization of photophysical properties is crucial for the development and application of fluorescent dyes.

Caption: Standard experimental workflow for the photophysical characterization of a novel stilbene-based fluorescent dye.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λ_max) and the molar extinction coefficient (ε).

Methodology:

-

Preparation: Prepare a series of dilutions of the stilbene dye in a spectroscopic-grade solvent (e.g., cyclohexane, ethanol, acetonitrile) in volumetric flasks. Concentrations should be chosen to yield absorbance values between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline (blank).

-

Record the absorbance spectrum for each dilution over the desired wavelength range (e.g., 250-500 nm).

-

Identify the λ_max from the spectrum.

-

-

Analysis: According to the Beer-Lambert law (A = εcl), plot absorbance at λ_max versus concentration. The slope of the resulting linear fit is the molar extinction coefficient (ε).

Steady-State Fluorescence Spectroscopy

Objective: To determine the wavelengths of maximum excitation and emission.

Methodology:

-

Preparation: Prepare a dilute solution of the dye in a quartz cuvette. The absorbance at the excitation wavelength should be kept low (< 0.1) to avoid inner filter effects.[13]

-

Instrumentation: Use a calibrated fluorometer.

-

Measurement:

-

Emission Spectrum: Set the excitation monochromator to the dye's λ_max (determined from UV-Vis) and scan the emission monochromator over a longer wavelength range (e.g., 350-600 nm). The peak of this spectrum is the emission λ_max.

-

Excitation Spectrum: Set the emission monochromator to the emission λ_max and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum.

-

Determination of Fluorescence Quantum Yield (Φ_F)

Objective: To measure the efficiency of the fluorescence process. The comparative method is most common.[13][14]

Methodology:

-

Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield (Φ_std) and with absorption and emission profiles that overlap with the sample.[13] Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ_std = 0.54) is a common standard for blue-emitting dyes.

-

Preparation: Prepare a series of five to six dilutions for both the standard and the test sample in the same solvent (if possible). The absorbances at the chosen excitation wavelength should range from approximately 0.02 to 0.1.[13]

-

Measurement:

-

Measure the UV-Vis absorbance of each solution at the excitation wavelength.

-

Measure the corrected fluorescence emission spectrum for each solution using the same excitation wavelength and identical instrument settings (e.g., slit widths).

-

Integrate the area under the emission curve for each spectrum.

-

-

Analysis:

-

For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The data should be linear.

-

Determine the slope (Gradient, m) of the line for both the sample (m_sample) and the standard (m_std).

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation:[14] Φ_sample = Φ_std × ( m_sample / m_std ) × ( η²_sample / η²_std ) where η is the refractive index of the solvent used for the sample and standard. If the same solvent is used, the refractive index term cancels out.

-

Conclusion

Stilbene-based fluorescent dyes are a versatile class of molecules with photophysical properties that are exquisitely sensitive to their chemical structure and environment.[1] Their characteristic cis-trans isomerization provides a powerful mechanism for creating "turn-on" fluorescent probes that respond to changes in viscosity and molecular confinement. Through rational chemical design, these dyes can be tuned for specific applications, from fundamental spectroscopy to the development of advanced diagnostic tools for diseases characterized by protein aggregation. A thorough understanding and precise measurement of their photophysical properties, using the protocols outlined in this guide, are essential for harnessing their full potential in research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, photochemistry and photophysics of stilbene-derivatized fullerenes - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cyclic trans-stilbenes: synthesis, structural and spectroscopic characterization, photophysical and photochemical properties - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Cyclic trans-stilbenes: synthesis, structural and spectroscopic characterization, photophysical and photochemical properties [researchonline.jcu.edu.au]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Solvent Polarity Effects on CIS-Stilbene Photochemistry from the First Femtoseconds to the Final Products | Semantic Scholar [semanticscholar.org]

- 11. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel trans-Stilbene-based Fluorophores as Probes for Spectral Discrimination of Native and Protofibrillar Transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.uci.edu [chem.uci.edu]

- 14. agilent.com [agilent.com]

An In-depth Technical Guide to the Interaction of Fluorescent Brightener 28 with Cellulose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorescent Brightener 28 (FB28), also widely known as Calcofluor White, is a stilbene-derived fluorescent dye with a pronounced affinity for polysaccharides, particularly cellulose (B213188) and chitin. This interaction forms the basis of its extensive use as a fluorescent stain in various biological and industrial applications, including the visualization of cell walls in fungi and plants, and as an optical brightening agent in the textile and paper industries. This technical guide provides a comprehensive overview of the core principles governing the interaction between this compound and cellulose. It delves into the binding mechanisms, summarizes available quantitative data, provides detailed experimental protocols for characterization, and visualizes key processes through logical diagrams. This document is intended to be a valuable resource for researchers and professionals working in fields where the detection, quantification, or manipulation of cellulose is critical.

Introduction

Cellulose, a linear polymer of β-(1→4) linked D-glucose units, is the most abundant organic polymer on Earth, forming the primary structural component of plant cell walls. Its interaction with various molecules is of fundamental importance in numerous scientific and industrial contexts. This compound is a key tool for studying cellulose due to its specific, non-covalent binding, which results in a significant enhancement of its fluorescence.[1] Understanding the intricacies of this interaction is crucial for optimizing its use in applications ranging from tracking cellulose biosynthesis to developing novel drug delivery systems targeting cellulosic materials.

Binding Mechanism

The interaction between this compound and cellulose is a non-covalent process driven by a combination of forces. The planar structure of the stilbene (B7821643) core of the FB28 molecule allows it to align with the linear chains of glucose residues in cellulose.[1] The binding is further stabilized by:

-

Hydrogen Bonding: Hydrogen bonds form between the hydroxyl groups of the cellulose polymer and the functional groups present on the this compound molecule.[1]

-

Van der Waals Forces: These non-specific attractive forces contribute to the overall stability of the complex.[1]

This binding has a significant impact on the structure of cellulose itself. In vivo studies have demonstrated that the presence of this compound can disrupt the crystallization of newly synthesized β-1,4 glucan chains into microfibrils, even while the synthesis of the high-molecular-weight glucans continues.[1] This effect is attributed to the FB28 molecules intercalating between the glucan chains and preventing their aggregation.[1]

Quantitative Data

Direct and comprehensive quantitative data for the binding of this compound to pure cellulose, such as binding affinity (Kd), thermodynamic parameters (ΔH, ΔS, ΔG), and kinetic constants (ka, kd), are not extensively reported in publicly available literature. However, studies on analogous systems, such as other optical brightening agents (OBAs) on cellulosic materials, provide valuable insights.

A study utilizing Surface Plasmon Resonance (SPR) investigated the real-time adsorption of various sulfonated stilbene-based OBAs on cellulose thin films. The amount of adsorbed OBA was found to range from 0.76 to 11.35 mg/m² .[2][3][4][5] The study identified four key mechanisms that govern the interaction:

Another study on the adsorption of C.I. Fluorescent Brightener 113 on cotton, a different stilbene derivative, provided thermodynamic parameters for the interaction. While not directly applicable to FB28, these values offer a comparative reference.

Table 1: Adsorption Data for Optical Brightening Agents on Cellulose

| Parameter | Value/Range | Method | Notes |

| Adsorbed Amount | 0.76 - 11.35 mg/m² | Surface Plasmon Resonance (SPR) | For various sulfonated stilbene OBAs on cellulose thin films.[2][3][5] |

| Adsorption Isotherm | Freundlich Model | Spectrophotometry | For C.I. Fluorescent Brightener 113 on cotton. |

Table 2: Thermodynamic Parameters for C.I. Fluorescent Brightener 113 Adsorption on Cotton

| Parameter | Value | Units |

| Enthalpy (ΔH⁰) | -26.58 | kJ/mol |

| Entropy (ΔS⁰) | 34.19 | J/mol·K |

| Gibbs Free Energy (ΔG⁰) | Negative | kJ/mol |

Note: These thermodynamic values indicate that the adsorption of FBA 113 onto cotton is an exothermic and spontaneous process.

Experimental Protocols

Detailed experimental protocols for quantifying the interaction between this compound and cellulose are not standardized. However, established methodologies for studying small molecule-polysaccharide interactions can be readily adapted.

Fluorescence Spectroscopy

This technique is well-suited for studying the binding of a fluorescent ligand like FB28 to a non-fluorescent substrate like cellulose. The binding event often leads to changes in the fluorescence properties of the dye, such as intensity and emission wavelength, which can be monitored to determine binding parameters.

Objective: To determine the binding constant (Kd) and stoichiometry (n) of the FB28-cellulose interaction.

Materials:

-

This compound (Calcofluor White M2R)

-

Cellulose (e.g., microcrystalline cellulose, cellulose nanocrystals)

-

Spectrofluorometer

-

Quartz cuvettes

-

Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of this compound in the chosen buffer. Determine the exact concentration using UV-Vis spectrophotometry and the known molar extinction coefficient.

-

Prepare a stock suspension of cellulose in the same buffer. Ensure homogeneity through sonication or vigorous mixing.

-

-

Titration Experiment:

-

Place a fixed concentration of the cellulose suspension in the quartz cuvette.

-

Sequentially add small aliquots of the this compound stock solution to the cuvette.

-

After each addition, allow the system to equilibrate (typically a few minutes).

-

Record the fluorescence emission spectrum (e.g., excitation at ~350 nm, emission scan from 400-500 nm).

-

-

Data Analysis:

-

Correct the fluorescence intensity for dilution effects.

-

Plot the change in fluorescence intensity as a function of the total concentration of this compound.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using non-linear regression to determine the Kd and the maximum fluorescence change.

-

The stoichiometry can be determined from the inflection point of the binding curve if the concentrations of both components are accurately known.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the FB28-cellulose interaction.

Materials:

-

Isothermal Titration Calorimeter

-

This compound

-

Cellulose

-

Degassed buffer solution

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound and a suspension of cellulose in the same degassed buffer to minimize heats of dilution.

-

Accurately determine the concentrations of both solutions.

-

-

ITC Experiment:

-

Load the cellulose suspension into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

-

Perform a series of injections of the FB28 solution into the cellulose suspension, recording the heat change after each injection.

-

Perform a control experiment by injecting the FB28 solution into the buffer alone to account for the heat of dilution.

-

-

Data Analysis:

-

Integrate the raw ITC data (power vs. time) to obtain the heat change for each injection.

-

Subtract the heat of dilution from the binding data.

-

Plot the corrected heat per mole of injectant against the molar ratio of FB28 to cellulose.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Ka, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events at a sensor surface.

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for the FB28-cellulose interaction.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip with a cellulose-coated surface (e.g., CM5 chip functionalized with cellulose)

-

This compound

-

Running buffer (degassed and filtered)

-

Regeneration solution (if necessary)

Methodology:

-

Surface Preparation:

-

Immobilize cellulose onto the sensor chip surface according to the manufacturer's instructions. This may involve creating a thin, uniform layer of regenerated cellulose.

-

-

SPR Measurement:

-

Equilibrate the sensor surface with running buffer to establish a stable baseline.

-

Inject a series of concentrations of this compound over the cellulose surface and a reference surface (without cellulose) for a defined period (association phase).

-

Switch back to running buffer to monitor the dissociation of the bound FB28 (dissociation phase).

-

If necessary, inject a regeneration solution to remove any remaining bound analyte before the next injection.

-

-

Data Analysis:

-

Subtract the reference channel signal from the sample channel signal to obtain the specific binding sensorgram.

-

Fit the association and dissociation curves globally to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine ka and kd.

-

Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = kd/ka).

-

Visualizations

Binding Mechanism

Caption: Binding of this compound to a cellulose chain.

Experimental Workflow: Fluorescence Spectroscopy

Caption: Fluorescence spectroscopy experimental workflow.

Experimental Workflow: Isothermal Titration Calorimetry

Caption: Isothermal Titration Calorimetry experimental workflow.

Experimental Workflow: Surface Plasmon Resonance

Caption: Surface Plasmon Resonance experimental workflow.

Conclusion

The interaction of this compound with cellulose is a complex process governed by non-covalent forces, leading to its widespread use as a specific fluorescent probe. While a complete quantitative description of this interaction is not yet fully available in the literature, this guide provides a solid foundation based on current knowledge and analogous systems. The detailed experimental protocols and logical workflows presented herein offer a practical framework for researchers to further investigate and quantify this important biomolecular interaction, paving the way for advancements in cellulose-related research and applications.

References

- 1. This compound | 12224-07-6 | Benchchem [benchchem.com]

- 2. lirias.kuleuven.be [lirias.kuleuven.be]

- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. Real-time adsorption of optical brightening agents on cellulose thin films - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of Calcofluor White to Chitin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcofluor White (CFW), a fluorescent brightener, is a widely utilized tool in cellular and molecular biology for the detection and quantification of chitin (B13524), a crucial structural polysaccharide in the cell walls of fungi and the exoskeletons of arthropods.[1] Its utility stems from its ability to bind to β-1,4- and β-1,3-linked glucans, such as chitin and cellulose, and subsequently fluoresce brightly under ultraviolet (UV) light.[2] This technical guide provides a comprehensive overview of the binding affinity of Calcofluor White to chitin, including the underlying principles, experimental protocols for its quantification, and the cellular signaling pathways affected by this interaction. While direct quantitative data on the binding affinity (e.g., dissociation constant, Kd) of Calcofluor White to purified chitin is not extensively reported in peer-reviewed literature, this guide will focus on the established semi-quantitative relationship between fluorescence intensity and chitin content, and provide a detailed protocol for determining the binding affinity experimentally.

Principles of Calcofluor White Binding to Chitin

Calcofluor White is a stilbene (B7821643) derivative that non-covalently binds to the β-1,4-glycosidic linkages of N-acetylglucosamine polymers that constitute chitin.[3] This interaction is primarily driven by hydrogen bonding between the dye molecules and the hydroxyl groups of the polysaccharide chains. Upon binding, the dye undergoes a conformational change that leads to a significant increase in its fluorescence quantum yield. The fluorescence intensity of the Calcofluor White-chitin complex is directly proportional to the amount of accessible chitin, making it a valuable tool for semi-quantitative analysis of chitin content in biological samples.[4]

The absorption maximum of Calcofluor White is approximately 347 nm, and its emission maximum is around 435 nm when bound to cellulose.[5] Excitation is typically performed using a UV light source. The emitted fluorescence is often observed as a brilliant blue-white or apple-green color, depending on the filter sets used in the fluorescence microscope.[6]

Data Presentation: Semi-Quantitative Analysis of Chitin Content

| Experimental System | Method of Analysis | Key Finding | Reference |

| Candida albicans hyphae | Fluorescence Microscopy | Increased fluorescence intensity at the hyphal tip correlated with higher chitin levels. | [7] |

| Yeast cells | Flow Cytometry | A staining index based on fluorescence intensity was directly related to the amount of chitin in the cell wall. | [4] |

| Fungal cytopathology specimens | Fluorescence Microscopy | A 0.1% aqueous solution of CFW effectively stained fungal cell walls for detection. | [8] |

Experimental Protocols

Qualitative Staining of Chitin in Fungal Cell Walls

This protocol is adapted for the general staining of chitin in fungal cell walls for visualization by fluorescence microscopy.

Materials:

-

Calcofluor White M2R solution (e.g., 1 g/L in distilled water)[6]

-

10% Potassium Hydroxide (KOH) (optional, for clearing cellular debris)[6]

-

Phosphate-buffered saline (PBS)

-

Fungal cell culture

-

Microscope slides and coverslips

-

Fluorescence microscope with a UV excitation filter (e.g., ~365 nm) and a blue emission filter (e.g., ~435 nm)[5]

Procedure:

-

Harvest fungal cells from culture by centrifugation (e.g., 5000 x g for 5 minutes).

-

Wash the cell pellet twice with PBS to remove residual media.

-

Resuspend the cell pellet in PBS.

-

Place a drop of the cell suspension onto a clean microscope slide.

-

(Optional) Add a drop of 10% KOH to the cell suspension on the slide to help clear non-fungal material.

-

Add a drop of Calcofluor White solution (final concentration can be optimized, but a starting point of 10 µg/mL is common).

-

Gently mix with a pipette tip and incubate for 1-5 minutes at room temperature in the dark.

-

Place a coverslip over the suspension, avoiding air bubbles.

-

Observe the slide under a fluorescence microscope using a UV filter set. Chitin-rich structures will fluoresce brightly.

Quantitative Determination of Binding Affinity by Fluorescence Titration

This protocol outlines a general procedure for determining the binding constant (Kd) of Calcofluor White for chitin using fluorescence spectroscopy. This method relies on measuring the change in fluorescence intensity of Calcofluor White upon titration with a chitin solution.

Materials:

-

Calcofluor White solution of known concentration in a suitable buffer (e.g., PBS, pH 7.4).

-

A stock solution of purified chitin oligomers or soluble chitin of known concentration in the same buffer.

-

Fluorometer with excitation and emission monochromators.

-

Quartz cuvettes.

Procedure:

-

Determine Optimal Excitation and Emission Wavelengths:

-

Record the excitation and emission spectra of a dilute solution of Calcofluor White in the assay buffer to determine the optimal wavelengths (e.g., Excitation ~350 nm, Emission ~430 nm).

-

-

Fluorescence Titration:

-

Fill a quartz cuvette with a fixed concentration of Calcofluor White solution (the concentration should be low enough to be in the linear range of the fluorometer).

-

Record the initial fluorescence intensity (F₀).

-

Make sequential additions of small aliquots of the chitin stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

-

Record the fluorescence intensity (F) after each addition.

-

Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.

-

-

Data Analysis:

-

Correct the fluorescence data for dilution by multiplying each fluorescence reading by a dilution factor ((V₀ + Vᵢ) / V₀), where V₀ is the initial volume and Vᵢ is the total volume of titrant added.

-

Plot the change in fluorescence (ΔF = F - F₀) as a function of the total chitin concentration.

-

The data can then be fit to a suitable binding isotherm equation (e.g., a one-site binding model) using non-linear regression analysis to determine the dissociation constant (Kd).

-

Mandatory Visualizations

Signaling Pathway

Cell wall stress induced by Calcofluor White binding to chitin can activate the High Osmolarity Glycerol (HOG) signaling pathway in yeast, which is a conserved MAPK (Mitogen-Activated Protein Kinase) pathway.[9][10]

Caption: HOG signaling pathway in response to cell wall stress.

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the binding affinity of Calcofluor White to chitin using fluorescence titration.

Caption: Workflow for fluorescence titration experiment.

Conclusion

Calcofluor White remains an indispensable tool for the study of chitin in a wide range of biological contexts. While direct quantitative measurements of its binding affinity are not widely published, the strong correlation between its fluorescence and chitin content allows for robust semi-quantitative analyses. The provided protocols offer a starting point for both qualitative visualization and the quantitative determination of binding affinity. Furthermore, understanding the interplay between Calcofluor White-induced cell wall stress and cellular signaling pathways like the HOG pathway provides deeper insights into the cellular response to cell wall perturbations, a critical area of research in mycology and drug development. Future studies focusing on the precise determination of the thermodynamic and kinetic parameters of the Calcofluor White-chitin interaction will further enhance its utility as a quantitative molecular probe.

References

- 1. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]

- 2. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 3. Cell Wall Assembly in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. deswater.com [deswater.com]

- 6. Evaluation of the chitin-binding dye Congo red as a selection agent for the isolation, classification, and enumeration of ascomycete yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The cell wall and the response and tolerance to stresses of biotechnological relevance in yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 10. trans-Stilbenoids with Extended Fluorescence Lifetimes for the Characterization of Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the History and Application of Optical Brighteners in Biological Staining

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, core principles, and practical applications of optical brighteners, also known as fluorescent whitening agents (FWAs), in the realm of biological staining. From their industrial origins to their indispensable role in modern life sciences research, we delve into the mechanisms, protocols, and key milestones that have established these compounds as powerful tools for visualizing cellular structures.

A Journey from Textiles to Tissues: The History of Optical Brighteners in Biological Sciences

The story of optical brighteners in biological staining is one of serendipitous discovery and adaptation. Initially developed to make textiles and papers appear "whiter than white," their unique fluorescent properties were eventually harnessed by scientists to illuminate the microscopic world.

Early Developments and the Dawn of Fluorescence

The concept of "whitening" through fluorescence traces back to 1929 when P. Krais discovered that esculin, a natural glucoside from horse chestnut bark, could impart a brilliant whiteness to textiles by absorbing ultraviolet (UV) light and emitting it as blue light.[1][2] This discovery laid the groundwork for the industrial development of synthetic fluorescent whitening agents. The 1940s saw a significant leap forward with the synthesis of 4,4'-diaminostilbene-2,2'-disulfonic acid derivatives, which remain a cornerstone of the FWA industry.[1][3] These compounds, often referred to as "colorless dyes," absorb light in the UV and violet regions of the electromagnetic spectrum (typically 340-370 nm) and re-emit it in the blue region (typically 420-470 nm).[4]

The Leap into Biological Staining

While the textile and paper industries were the primary consumers of these novel compounds, the potential for their use in biology did not go unnoticed. The ability of these agents to bind to specific biological polymers and their inherent fluorescence made them attractive candidates for vital staining and microscopy. A 1961 publication in Science highlighted the application of fluorescent brighteners for the visual labeling of various microorganisms, noting that the compounds were not only bound by the cells but also transferred to subsequent generations, suggesting their potential in genetic studies.[5]

The most significant breakthrough in the biological application of optical brighteners came with the use of Calcofluor White , a diaminostilbene derivative. It was found to have a high affinity for β-glycosidically linked polysaccharides, specifically cellulose (B213188) and chitin (B13524).[6][7] This property made it an exceptionally useful tool for staining the cell walls of fungi, plants, and algae.

The Science of Staining: Mechanism of Action

The utility of optical brighteners in biological staining is rooted in their selective binding to specific macromolecules and their photophysical properties.

Molecular Binding

The primary mechanism of action for the most common biological optical brighteners, like Calcofluor White, is the non-covalent binding to polysaccharides. Specifically, they bind to β-1,3 and β-1,4 polysaccharides.[8] This includes:

-

Chitin: A major component of fungal cell walls and the exoskeletons of arthropods.

-

Cellulose: The primary structural component of plant cell walls.

This specificity allows for the clear visualization of these structures with high contrast against the surrounding cellular components.

The Principle of Fluorescence

Once bound to their target, optical brighteners absorb UV radiation and emit it as visible blue or green light, a process known as fluorescence. This emitted light provides a strong, clear signal that can be easily detected using a fluorescence microscope.

Caption: Mechanism of optical brightener fluorescence.

Key Optical Brighteners in Biological Research

While numerous optical brighteners exist, a few have become mainstays in biological laboratories. Their photophysical properties are summarized below.

| Optical Brightener | Chemical Class | Excitation Max (nm) | Emission Max (nm) | Common Applications |

| Calcofluor White M2R | Diaminostilbene | ~365 | ~440 | Fungal cell walls, plant cell walls, yeast bud scars |

| Tinopal CBS-X | Distyrylbiphenyl | 349 | 435 | General microbial staining, flow cytometry |

| Blankophor P | Diaminostilbene | ~373 | ~417 | In vivo and in vitro fungal staining |

Experimental Protocols

The following sections provide detailed methodologies for the use of optical brighteners in various biological applications.

General Protocol for Fungal Staining with Calcofluor White

This protocol is suitable for the rapid detection of fungi in clinical specimens or laboratory cultures.

Materials:

-

Calcofluor White M2R solution (0.1% w/v in water)

-

10% Potassium Hydroxide (KOH)

-

Microscope slides and coverslips

-

Fluorescence microscope with a UV filter set (e.g., DAPI filter)

Procedure:

-

Place a small amount of the specimen (e.g., tissue scraping, sputum, or fungal culture) on a clean microscope slide.

-

Add one drop of 10% KOH to the specimen to clear cellular debris.

-

Add one drop of Calcofluor White solution.[8]

-

Gently mix with a pipette tip and cover with a coverslip.

-

Incubate at room temperature for 1-5 minutes.[9]

-

Observe under a fluorescence microscope using UV excitation. Fungal elements will fluoresce brightly against a dark background.[8]

Caption: Workflow for fungal staining with Calcofluor White.

Protocol for Staining Plant Cell Walls with Calcofluor White

This protocol is adapted for the visualization of cellulose in plant tissues.

Materials:

-

Calcofluor White M2R stock solution (0.2% w/v in water)

-

Working solution (0.02% Calcofluor White in water)

-

Plant tissue sections (e.g., from Arabidopsis stem)

-

Microcentrifuge tubes

-

Microscope slides and coverslips

-

Fluorescence microscope with a UV filter set

Procedure:

-

Prepare a 0.02% working solution by diluting the 0.2% stock solution 10-fold with distilled water.[10]

-

Transfer plant tissue sections into a 2.0 ml microcentrifuge tube.[10]

-